molecular formula C16H12N4O6S B11205261 N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B11205261
M. Wt: 388.4 g/mol
InChI Key: RSBKXLNFSGTZSU-UHFFFAOYSA-N
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Description

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in the scientific community due to its unique structural features and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, often using nitric acid or other nitrating agents.

    Attachment of the Furan-2-carboxamide Moiety: This step involves the coupling of the furan-2-carboxamide group to the thieno[3,4-c]pyrazole ring, typically through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized forms of the compound.

Scientific Research Applications

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent due to its structural features that may interact with biological targets.

    Industry: The compound’s unique properties make it a candidate for use in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism by which N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group and thieno[3,4-c]pyrazole ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors involved in disease processes. Molecular docking studies and in vitro assays are often used to elucidate these interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)furan-2-carbohydrazonoyl chloride
  • 2-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)
  • Indole derivatives

Uniqueness

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H12N4O6S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C16H12N4O6S/c21-16(14-2-1-7-26-14)17-15-12-8-27(24,25)9-13(12)18-19(15)10-3-5-11(6-4-10)20(22)23/h1-7H,8-9H2,(H,17,21)

InChI Key

RSBKXLNFSGTZSU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CO4

Origin of Product

United States

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